N-(3-aminophenyl)dodecanamide

Description

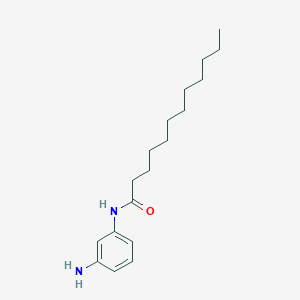

N-(3-Aminophenyl)dodecanamide is a dodecanamide derivative featuring a 12-carbon aliphatic chain linked via an amide bond to a meta-substituted phenyl group with a primary amine (-NH₂) at the 3-position. This structural motif combines lipophilicity (from the dodecanoyl chain) with the reactivity of the aromatic amine, making it a candidate for pharmaceutical and materials science applications. The meta-aminophenyl group enables further functionalization, such as conjugation with bioactive molecules or polymerization, while the long alkyl chain may enhance membrane permeability in biological systems .

Properties

IUPAC Name |

N-(3-aminophenyl)dodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15-17/h11-13,15H,2-10,14,19H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSBMDYJLAMEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)dodecanamide typically involves the reaction of 3-aminophenylamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)dodecanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Nitro or nitroso derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)dodecanamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of surfactants, polymers, and other functional materials.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of therapeutic agents.

Industry: this compound can be used in the formulation of specialty chemicals, including lubricants, coatings, and adhesives. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)dodecanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecanamide chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-aminophenyl)dodecanamide with structurally related compounds, focusing on molecular features, applications, and key research findings:

Key Structural and Functional Comparisons:

Chain Length and Lipophilicity: this compound’s C12 chain confers higher lipophilicity than shorter-chain analogues like N-(3-aminophenyl)acetamide (C2), enhancing membrane permeability in drug delivery . Lauramide derivatives (C12 with polar head groups) balance lipophilicity and solubility for cosmetic applications .

Steric and Electronic Effects: The ketone in 3-oxo-N-phenyldodecanamide reduces nucleophilicity compared to the amine in the target compound, altering reactivity in synthetic pathways .

Biological Activity: Ceramide analogues (e.g., (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide) exhibit stereospecific bioactivity as ceramide inhibitors, whereas this compound’s free amine may target different pathways (e.g., enzyme inhibition or receptor binding) .

Analytical Challenges :

- Retention index (RI) discrepancies observed in N-(2-hydroxyethyl)dodecanamide (reported RI: 2056 vs. calculated: 1568) suggest structural features like chain length and polarity significantly impact chromatographic behavior, a consideration for characterizing the target compound .

Biological Activity

N-(3-aminophenyl)dodecanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a long hydrophobic dodecane chain and an amine functional group attached to a phenyl ring, which may influence its interactions with biological systems.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on related derivatives have shown that they can act as dual inhibitors of Bcr-Abl and histone deacetylases (HDACs), which are critical targets in cancer therapy. These compounds demonstrated potent antiproliferative effects against various cancer cell lines, including K562 (human leukemia) and DU145 (prostate cancer) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways, thereby promoting programmed cell death in malignant cells.

- Modulation of Signaling Pathways : By acting on specific kinases and HDACs, these compounds can alter signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Hydrophobic Dodecane Chain : This long alkyl chain enhances membrane permeability, facilitating cellular uptake.

- Amino Group : The presence of the amino group may enhance interactions with biological targets, increasing binding affinity and specificity .

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could serve as a lead for further development into anticancer agents.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The research utilized flow cytometry and Western blot analyses to demonstrate that the compound activates caspase pathways and alters mitochondrial membrane potential, confirming its pro-apoptotic effects.

Study 3: Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound revealed favorable absorption characteristics, with a significant half-life in plasma. These properties suggest potential for therapeutic use, although further studies are needed to assess long-term effects and toxicity profiles.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.